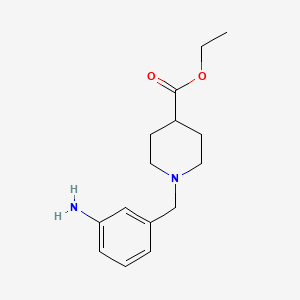Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate
CAS No.: 306937-22-4
Cat. No.: VC2004925
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 306937-22-4 |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | ethyl 1-[(3-aminophenyl)methyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O2/c1-2-19-15(18)13-6-8-17(9-7-13)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11,16H2,1H3 |
| Standard InChI Key | WXYBQSXOZUFNJY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)N |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)N |
Introduction
Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate, also known as Ethyl 1-[(3-aminophenyl)methyl]piperidine-4-carboxylate, is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is of interest in various scientific studies due to its structural features and potential applications in pharmaceutical development.
Synthesis and Reactivity
Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate can be synthesized through various organic chemistry methods, often involving the reaction of piperidine derivatives with benzyl halides or benzyl alcohols in the presence of appropriate catalysts. The compound's reactivity is influenced by the presence of both the amino and carboxylic ester functional groups, which can participate in nucleophilic substitution reactions and other organic transformations .
Potential Applications
While specific applications of Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate are not widely documented, compounds with similar structures are explored in pharmaceutical research for their potential biological activities. Piperidine derivatives, in general, have been studied for their roles in cancer therapy, neurodegenerative diseases, and as enzyme inhibitors .
Potential Biological Activities:
-
Cancer Therapy: Piperidine derivatives have shown promise in cancer treatment due to their ability to interact with biological targets such as proteins and enzymes .
-
Neurodegenerative Diseases: Some piperidine compounds exhibit antiaggregatory and antioxidant effects, which could be beneficial in treating conditions like Alzheimer's disease .
Safety and Handling
Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate is considered hazardous and requires proper handling. It is classified with hazard statements such as H314 (causes severe skin burns and eye damage) and requires appropriate protective measures during handling .
Safety Information:
-
Hazard Statements: H314
-
Precautionary Statements: P301+P330+P331, P303+P361+P353-P363, P304+P340-P310-P321-P260-P264-P280-P305+P351+P338-P405-P501
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume